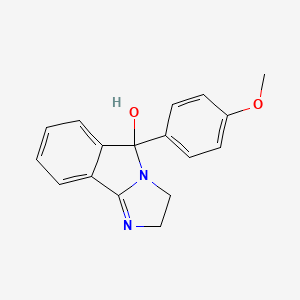

3H-Imidazo(2,1-a)isoindol-5-ol, 2,5-dihydro-5-(4-methoxyphenyl)-

Übersicht

Beschreibung

This compound is a type of imidazoisoindol, a class of compounds that have been studied for their potential therapeutic applications . It is also known as an anorectic agent .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a core imidazoisoindol ring system substituted with a 4-methoxyphenyl group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm³, a boiling point of 465.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 79.1±0.5 cm³ .Wissenschaftliche Forschungsanwendungen

Structural Analysis

A study on 5-(3-Iodophenyl)-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ol revealed its structural intricacies, including the envelope conformation of its pentagonal A and B rings and the planar nature of its hexagonal C and D rings. The dihydroimidazoisoindole group is approximately planar, making an angle of 91.3° with ring D. The molecules form dimers linked by hydrogen bonds, with a calculated rotational barrier around the C(1)-C(3) bond suggesting potential ease in modifying molecular geometry in solution (Rodier et al., 1993).

Chemical Synthesis and Optimization

Research into the stereoselective syntheses of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones demonstrates the compound's potential in chemical synthesis, achieving high yields and stereoselectivities through intermolecular condensation. This process involves the use of 2-formylbenzoic acid and α-amino amides, highlighting the compound's role in facilitating efficient and selective chemical reactions (Katritzky et al., 2001).

Pharmacological Applications

A derivative, mazindol (5-p-chlorophenyl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ol), was studied for its anorectic (appetite-suppressing) effects, demonstrating significant activity comparable to d-amphetamine in animals. This highlights the compound's potential in pharmacological applications, specifically in the development of treatments for conditions such as obesity (Aeberli et al., 1975).

Material Science and Corrosion Inhibition

The compound's derivatives have been explored in the field of material science, particularly in corrosion inhibition. A study demonstrated the synthesis of imidazole derivatives and their effectiveness in protecting mild steel in acidic solutions, showcasing the compound's utility in developing new materials with enhanced corrosion resistance properties (Prashanth et al., 2021).

Antimalarial Activity

Research on imidazo[2,1-a]isoindol-5-ol derivatives has shown significant antimalarial activity, both in vitro and in vivo. This suggests the compound's relevance in the development of new antimalarial drugs, contributing to the global fight against malaria (del Olmo et al., 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-(4-methoxyphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-13-8-6-12(7-9-13)17(20)15-5-3-2-4-14(15)16-18-10-11-19(16)17/h2-9,20H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQICEQOCYAITRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=NCCN42)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954771 | |

| Record name | 5-(4-Methoxyphenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Imidazo(2,1-a)isoindol-5-ol, 2,5-dihydro-5-(4-methoxyphenyl)- | |

CAS RN |

33156-84-2 | |

| Record name | 3H-Imidazo(2,1-a)isoindol-5-ol, 2,5-dihydro-5-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033156842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Methoxyphenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoxazole, 2-[(1-methylethyl)thio]-](/img/structure/B3051269.png)

![Benzene, [(1-methylethoxy)ethynyl]-](/img/structure/B3051278.png)

![Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3051290.png)